Homogentisic acid-13C6

Description

BenchChem offers high-quality Homogentisic acid-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Homogentisic acid-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

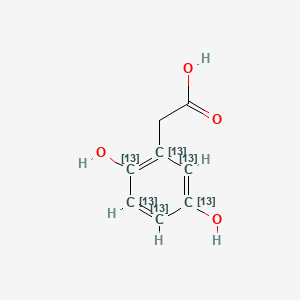

IUPAC Name |

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNYECMUMZDDF-JTZKEMBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675920 | |

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216468-48-2 | |

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Homogentisic acid-13C6 for Researchers and Drug Development Professionals

Introduction

Homogentisic acid-13C6 is a stable isotope-labeled internal standard essential for the accurate quantification of homogentisic acid (HGA) in biological matrices. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use in mass spectrometry-based analytical techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the study of metabolic disorders such as alkaptonuria.

Chemical Properties and Identification

Homogentisic acid-13C6 is a non-radioactive, isotopically enriched form of homogentisic acid, where the six carbon atoms of the benzene ring have been replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled HGA in mass spectrometry, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical and Physical Properties of Homogentisic acid-13C6

| Property | Value | Reference |

| Chemical Name | 2-(2,5-dihydroxyphenyl-1,2,3,4,5,6-13C6)acetic acid | N/A |

| Synonyms | 2,5-Dihydroxybenzeneacetic Acid-13C6, Alcapton-13C6, Homogentisinic Acid-13C6 | N/A |

| CAS Number | 1216468-48-2 | N/A |

| Chemical Formula | C₂¹³C₆H₈O₄ | N/A |

| Molecular Weight | 174.1 g/mol | N/A |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [2] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C | [2] |

Role in Metabolic Pathways

Homogentisic acid is a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine. In a healthy individual, HGA is converted to maleylacetoacetate by the enzyme homogentisate 1,2-dioxygenase. A deficiency in this enzyme leads to the genetic disorder alkaptonuria, characterized by the accumulation of HGA in the body.

Applications in Research and Drug Development

The primary application of Homogentisic acid-13C6 is as an internal standard for the accurate quantification of HGA in biological samples such as urine and plasma.[3] Its use is crucial in:

-

Diagnosis and Monitoring of Alkaptonuria: Stable isotope dilution analysis using LC-MS/MS or GC-MS allows for precise measurement of HGA levels, which is the gold standard for diagnosing and monitoring the progression of alkaptonuria.

-

Metabolic Studies: As a tracer, it can be used to study the kinetics and flux of the tyrosine catabolic pathway.

-

Evaluation of Therapeutic Interventions: In clinical trials for alkaptonuria treatments, accurate HGA quantification is a key biomarker for assessing drug efficacy.

Experimental Protocols

The use of Homogentisic acid-13C6 as an internal standard is central to robust analytical methods for HGA quantification. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for HGA Quantification in Urine

This method is adapted from published protocols and is suitable for the routine analysis of HGA in urine samples.

4.1.1. Materials and Reagents

-

Homogentisic acid-13C6 (Internal Standard)

-

Homogentisic acid (for calibration standards)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Urine samples

4.1.2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of a working solution of Homogentisic acid-13C6 (e.g., 1 µg/mL in 0.1% formic acid in water).

-

Vortex the mixture thoroughly.

-

The sample is now ready for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 98-2% B; 4.1-5.0 min: 2% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (HGA) | m/z 167.0 |

| Product Ion 1 (HGA) | m/z 123.0 (Quantifier) |

| Product Ion 2 (HGA) | m/z 97.0 (Qualifier) |

| Precursor Ion (HGA-13C6) | m/z 173.0 |

| Product Ion 1 (HGA-13C6) | m/z 129.0 (Quantifier) |

| Product Ion 2 (HGA-13C6) | m/z 100.0 (Qualifier) |

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

GC-MS Method for HGA Quantification in Plasma

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of HGA.[4][5]

4.2.1. Materials and Reagents

-

Homogentisic acid-13C6 (Internal Standard)

-

Homogentisic acid (for calibration standards)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Ethyl acetate

-

Plasma samples

4.2.2. Sample Preparation and Derivatization

-

To 100 µL of plasma, add a known amount of Homogentisic acid-13C6 working solution.

-

Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex vigorously and centrifuge.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature. The sample is ready for GC-MS analysis.

4.2.3. GC-MS Instrumentation and Conditions

Table 3: Suggested GC-MS Parameters

| Parameter | Recommended Setting |

| GC System | Gas chromatograph with a split/splitless injector |

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS System | Quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (HGA-TMS) | m/z 384, 369, 281 |

| Monitored Ions (HGA-13C6-TMS) | m/z 390, 375, 287 |

Note: The specific ions to monitor will depend on the fragmentation pattern of the derivatized analyte and should be confirmed experimentally.

Data and Stability

Table 4: Solubility of Unlabeled Homogentisic Acid

| Solvent | Solubility | Reference |

| Water | Soluble | [6] |

| DMSO | Soluble | [6] |

| Ethanol | Soluble | [1] |

| DMF | Soluble | [1] |

| PBS (pH 7.2) | 5 mg/mL | [1] |

Note: The solubility of Homogentisic acid-13C6 is expected to be very similar to its unlabeled counterpart.

Stability:

-

Solid Form: Stable for years when stored at -20°C, protected from light.[1]

-

In Solution: Stock solutions in DMSO can be stored at -80°C for up to 6 months.[7] Unlabeled HGA in urine is most stable at 4°C.[8] At higher temperatures and alkaline pH, HGA can oxidize and polymerize, leading to a darkening of the solution.[9]

Conclusion

Homogentisic acid-13C6 is an indispensable tool for the accurate and precise quantification of homogentisic acid in biological samples. Its use as an internal standard in LC-MS/MS and GC-MS methods is critical for the diagnosis and management of alkaptonuria and for advancing research in tyrosine metabolism. The detailed protocols and data presented in this guide are intended to facilitate the implementation of robust and reliable analytical methodologies in research and clinical settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biocompare.com [biocompare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of homogentisic acid by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Homogentisic Acid-13C6: A Technical Guide for its Application as a Biomarker in Alkaptonuria

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkaptonuria and the Role of Homogentisic Acid

Alkaptonuria (AKU) is a rare, autosomal recessive genetic disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD). This enzyme is crucial for the metabolism of tyrosine, specifically for the conversion of homogentisic acid (HGA) into maleylacetoacetate. The absence or insufficiency of HGD activity leads to the accumulation of HGA in various tissues and its excessive excretion in the urine.

The hallmark clinical manifestations of AKU include the darkening of urine upon exposure to air (homogentisic aciduria), bluish-black pigmentation of connective tissues (ochronosis), and a debilitating, early-onset osteoarthritis. Over time, the deposition of HGA-derived polymers can lead to severe joint damage, cardiovascular complications, and the formation of kidney and prostate stones.

Given that the accumulation of HGA is the primary pathogenic event in AKU, its quantification in biological fluids is paramount for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Homogentisic Acid-13C6 as a Stable Isotope Biomarker

Homogentisic acid-13C6 (HGA-13C6) is a stable isotope-labeled form of HGA, where six carbon atoms in the molecule are replaced with the non-radioactive, heavy isotope ¹³C. This isotopic labeling makes HGA-13C6 an invaluable tool in the study of AKU for several key reasons:

-

Internal Standard for Quantification: HGA-13C6 serves as an ideal internal standard for the accurate and precise quantification of endogenous HGA in biological matrices such as plasma and urine using mass spectrometry-based methods. Its chemical and physical properties are nearly identical to unlabeled HGA, ensuring similar behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

-

Metabolic Flux Analysis: As a stable isotope tracer, HGA-13C6 can be administered to subjects to study the in vivo kinetics of HGA, including its production, distribution, and clearance. This allows researchers to gain a deeper understanding of the metabolic pathways affected by AKU and how they are modulated by therapeutic agents.

Quantitative Data on HGA Levels in Alkaptonuria

The following tables summarize key quantitative data from clinical studies in alkaptonuria, primarily focusing on the impact of the therapeutic agent nitisinone on HGA levels. Nitisinone inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is upstream of HGD in the tyrosine metabolism pathway, thereby reducing the production of HGA.

Table 1: Baseline Homogentisic Acid Levels in Alkaptonuria Patients

| Parameter | Matrix | Mean Value | Range | Citation |

| 24-hour Urinary HGA Excretion | Urine | 1 - 8 grams/day | - | |

| Plasma HGA Concentration | Plasma | 5.74 µg/mL | 3.15 - 10.5 µg/mL |

Table 2: Effect of Nitisinone on 24-hour Urinary HGA Excretion (SONIA 1 Study)

| Nitisinone Dose | Mean Urinary HGA ( g/24h ) - Baseline | Mean Urinary HGA ( g/24h ) - 4 Weeks | % Reduction | Citation |

| 1 mg/day | ~4.5 | ~0.2 | >95% | |

| 2 mg/day | ~4.8 | ~0.15 | >96% | |

| 4 mg/day | ~5.0 | ~0.1 | >98% | |

| 8 mg/day | ~5.2 | <0.1 | >98% | |

| No Treatment (Control) | ~4.9 | ~4.8 | No significant change |

Table 3: Long-Term Effect of Nitisinone (2 mg/day) on Urinary HGA Excretion

| Time Point | Mean Urinary HGA ( g/day ) - Nitisinone Group | Mean Urinary HGA ( g/day ) - Control Group | Citation |

| Baseline | 5.1 | 5.8 | |

| 4 Months | 0.125 | ~5.8 | |

| 36 Months | 0.113 - 0.203 | 4.60 - 6.47 |

Experimental Protocols

Quantification of HGA in Human Plasma using LC-MS/MS with HGA-13C6 Internal Standard

This protocol describes a general method for the quantification of homogentisic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with HGA-13C6 as an internal standard.

a) Materials and Reagents:

-

Homogentisic acid (HGA) analytical standard

-

Homogentisic acid-13C6 (HGA-13C6)

-

Human plasma (control and patient samples)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

b) Sample Preparation:

-

Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of HGA-13C6 internal standard solution (concentration to be optimized based on expected endogenous HGA levels).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains HGA and HGA-13C6.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

c) LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) is used to elute HGA.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for HGA analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both HGA and HGA-13C6.

-

HGA: The deprotonated molecular ion is at m/z 167.035. A potential product ion would be m/z 123.

-

HGA-13C6: The deprotonated molecular ion will be at m/z 173. The corresponding product ion would be m/z 128.

-

-

Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity.

-

d) Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of HGA to HGA-13C6 against the concentration of HGA standards.

-

Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Model Protocol for a Human Metabolic Flux Study using HGA-13C6

Disclaimer: The following is a model protocol based on a mouse study and general principles of human stable isotope tracer studies. A specific human protocol for HGA-13C6 metabolic flux has not been detailed in the reviewed literature. This model should be adapted and rigorously validated under appropriate ethical and regulatory guidelines.

a) Study Design:

-

A single-center, open-label study in patients with a confirmed diagnosis of alkaptonuria.

-

Participants should be in a fasted state overnight before the tracer administration.

b) Tracer Administration:

-

A sterile solution of HGA-13C6 is administered as an intravenous (IV) bolus. The exact dose needs to be determined in a dose-finding study but could be in the range of 1-5 mg/kg body weight, similar to what has been used in animal studies after adjusting for species differences.

c) Sample Collection:

-

Blood samples are collected at multiple time points post-administration to capture the pharmacokinetic profile of HGA-13C6 and the dilution of endogenous HGA. A suggested sampling schedule is:

-

Pre-dose (baseline)

-

2, 5, 10, 20, 40, 60, 90, 120, 180, and 240 minutes post-dose.

-

-

Urine is collected over a 24-hour period post-dose to determine the excretion of HGA-13C6 and its metabolites.

d) Sample Analysis:

-

Plasma and urine samples are analyzed using a validated LC-MS/MS method (as described in section 4.1) to determine the concentrations of both unlabeled HGA and HGA-13C6.

e) Pharmacokinetic and Metabolic Flux Analysis:

-

The concentration-time data for HGA-13C6 is used to calculate key pharmacokinetic parameters such as:

-

Half-life (t₁/₂)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

-

The enrichment of HGA-13C6 in the total HGA pool is used to calculate the rate of appearance (Ra) of endogenous HGA, which reflects its production rate. This is typically done using compartmental modeling software.

Visualizations

Tyrosine Metabolism Pathway in Alkaptonuria

Caption: Tyrosine metabolism pathway highlighting the enzymatic block in alkaptonuria and the site of action of nitisinone.

Experimental Workflow for HGA-13C6 Metabolic Flux Study

Caption: A logical workflow for a stable isotope tracer study using HGA-13C6 in alkaptonuria patients.

Conclusion

Homogentisic acid-13C6 is a critical tool for advancing our understanding and management of alkaptonuria. Its use as an internal standard ensures the reliable quantification of HGA for diagnostic and monitoring purposes. Furthermore, as a stable isotope tracer, HGA-13C6 enables the detailed investigation of HGA metabolism in vivo, providing a powerful method to assess the pharmacodynamics of novel therapeutic agents aimed at reducing the HGA burden in patients with alkaptonuria. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat this debilitating disease.

The Pivotal Role of Homogentisic Acid-13C6 in Advancing Tyrosine Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of tyrosine metabolism, a critical pathway with implications for several metabolic disorders, has been significantly advanced by the application of stable isotope-labeled compounds. Among these, Homogentisic acid-13C6 (HGA-13C6) has emerged as an indispensable tool, particularly in the investigation of Alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of homogentisic acid (HGA). This technical guide provides a comprehensive overview of the applications of HGA-13C6 in tyrosine metabolism studies, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Core Applications of Homogentisic Acid-13C6

HGA-13C6 serves two primary functions in the study of tyrosine metabolism: as a highly specific internal standard for accurate quantification of endogenous HGA and as a metabolic tracer to elucidate the in vivo fate of HGA.

1. Internal Standard for Accurate Quantification

The gold standard for quantifying small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and precision of this method are greatly enhanced by the use of a stable isotope-labeled internal standard.[1] HGA-13C6, being chemically identical to endogenous HGA but with a different mass, co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[1][2] This allows for highly reliable measurement of HGA concentrations in biofluids such as serum and urine, which is critical for diagnosing and monitoring AKU, as well as for assessing the therapeutic efficacy of drugs like nitisinone.[2][3]

2. Metabolic Tracer for In Vivo Flux Analysis

By introducing HGA-13C6 into a biological system, researchers can trace the metabolic pathways of HGA.[4] This technique, known as stable isotope-resolved metabolomics (SIRM), has been instrumental in discovering previously unknown biotransformation products of HGA.[4][5] Studies in mouse models of AKU have revealed that the accumulating HGA is not metabolically inert but undergoes further metabolism, primarily through phase II biotransformation reactions, to form conjugates such as HGA-sulfate and HGA-glucuronide.[4][6] These findings have significantly advanced our understanding of the pathophysiology of AKU.

Quantitative Data Summary

The use of HGA-13C6 has enabled the precise quantification of HGA in various biological contexts. The following tables summarize key quantitative data from studies utilizing this powerful tool.

Table 1: Analytical Performance of LC-MS/MS Methods Using HGA-13C6 as an Internal Standard

| Parameter | Homogentisic Acid (HGA) | Tyrosine | Nitisinone | Reference |

| Intra-batch Accuracy | 94-108% | 95-109% | 89-106% | [2] |

| Inter-batch Accuracy | 88-108% | 91-104% | 88-103% | [2] |

| Intra-batch Precision (%CV) | <12% | <12% | <10% | [2] |

| Inter-batch Precision (%CV) | <12% | <12% | <10% | [2] |

| Linearity (Serum) | up to 500 µmol/L | up to 2000 µmol/L | up to 10 µmol/L | [2] |

Table 2: Representative Concentrations of Homogentisic Acid in Human Plasma/Serum

| Population | HGA Concentration | Analytical Method | Reference |

| Normal Individuals | 2.4 to 12 ng/mL | Stable Isotope Dilution GC-MS | [7][8] |

| Alkaptonuria Patients | Mean circulating concentration: 30.4 ± 0.8 µmol/L | Not specified | [9] |

| Non-AKU Subjects | 2.24 ± 0.25 µmol/L | Not specified | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments involving HGA-13C6.

Protocol 1: Quantification of HGA in Serum using LC-MS/MS with HGA-13C6 Internal Standard

This protocol is adapted from methodologies described for the simultaneous analysis of HGA, tyrosine, and nitisinone in serum.[2]

1. Sample Preparation:

- To 10 µL of serum sample, add a deproteinizing solution containing the internal standards. For serum analysis, a combined internal standard solution is prepared in 0.1% formic acid in deionized water containing 13C6-homogentisic acid, d2-tyrosine, and 13C6-nitisinone.[2]

- Vortex mix the samples to ensure thorough mixing and protein precipitation.

- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography: Employ a reverse-phase C18 column for chromatographic separation. Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).

- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Identify at least two product ion transitions for each analyte (HGA, tyrosine, nitisinone) and their respective isotopically labeled internal standards (13C6-HGA, d2-tyrosine, 13C6-nitisinone).[2]

3. Data Analysis:

- Construct calibration curves using matrix-matched calibration standards.

- Calculate the concentration of HGA in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Protocol 2: In Vivo Metabolic Flux Analysis using 13C-labeled HGA in a Mouse Model of Alkaptonuria

This protocol is based on a study that investigated the biotransformation of HGA in Hgd−/− mice.[4]

1. Animal Model and Tracer Administration:

- Use homozygous Hgd knockout (Hgd−/−) mice as a model for Alkaptonuria and heterozygous (Hgd+/−) mice as controls.

- Administer a single bolus injection of 13C-labeled HGA to the mice.

2. Sample Collection:

- Collect blood samples at multiple time points post-injection (e.g., 2, 5, 10, 20, 40, and 60 minutes) to capture the kinetics of the tracer.[4][6]

- Process the blood to obtain plasma and store at -80°C until analysis.

3. Metabolite Extraction and Analysis:

- Extract metabolites from the plasma samples.

- Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-QTOF-MS) to identify and quantify both the unlabeled (M+0) and 13C-labeled (M+6) isotopologues of HGA and its metabolites.[4]

4. Data Interpretation:

- Mine the data for isotopologue features. The detection of M+6 isotopologues of potential metabolites (e.g., HGA-sulfate, HGA-glucuronide) confirms that they are derived from the administered 13C-labeled HGA.[4][6]

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations were created using Graphviz (DOT language).

Caption: Tyrosine metabolism pathway highlighting the enzymatic block in Alkaptonuria and subsequent HGA biotransformation.

Caption: Experimental workflow for an in vivo metabolic flux study using Homogentisic acid-13C6.

References

- 1. benchchem.com [benchchem.com]

- 2. Serum markers in alkaptonuria: simultaneous analysis of homogentisic acid, tyrosine and nitisinone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urine homogentisic acid and tyrosine: simultaneous analysis by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Quantitation of homogentisic acid in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of homogentisic acid in normal human plasma. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Evaluation of Homogentisic Acid, a Prospective Antibacterial Agent Highlighted by the Suitability of Nitisinone in Alkaptonuria 2 (SONIA 2) Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Homogentisic Acid-13C6 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo metabolic fate of Homogentisic acid-13C6 (HGA-13C6), a critical tracer for understanding the pathophysiology of Alkaptonuria (AKU) and evaluating therapeutic interventions. AKU is a rare genetic disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD), leading to the accumulation of homogentisic acid (HGA).[1][2] The use of stable isotope-labeled HGA allows for the precise tracking of its biotransformation, providing invaluable insights into its clearance and the effects of potential treatments like nitisinone.

The Tyrosine Metabolism Pathway and the Role of Nitisinone

Homogentisic acid is a key intermediate in the catabolism of the amino acid tyrosine. In healthy individuals, HGA is converted to maleylacetoacetate by HGD. In AKU, the deficiency of HGD leads to a buildup of HGA in the body. Nitisinone is a therapeutic agent that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of HGD in the tyrosine metabolism pathway.[3] By inhibiting HPPD, nitisinone effectively reduces the production of HGA.[3][4]

Below is a diagram illustrating the tyrosine metabolism pathway, the enzymatic deficiency in AKU, and the site of action for nitisinone.

In Vivo Metabolic Fate of Homogentisic Acid-13C6

Recent metabolomic studies utilizing 13C6-labeled HGA in a mouse model of AKU have elucidated the primary routes of its biotransformation when the main catabolic pathway is blocked. These studies have shown that HGA undergoes phase II biotransformation reactions, primarily forming sulfate and glucuronide conjugates.[1][2][5][6]

The following diagram illustrates the metabolic fate of HGA-13C6 in vivo in the context of AKU.

Experimental Protocols

This section outlines a representative experimental protocol for an in vivo tracer study with HGA-13C6, based on published methodologies.[1][2][5][6]

Animal Model and Husbandry

-

Model: Homozygous Hgd knockout (Hgd-/-) mice, which accurately model the genetic and biochemical characteristics of human AKU, are typically used.[1][2][5][6] Heterozygous (Hgd+/-) littermates serve as controls.

-

Housing: Mice are housed under standard conditions with a controlled light-dark cycle and ad libitum access to food and water.

HGA-13C6 Tracer Administration

-

Tracer: Homogentisic acid-13C6 is administered to the mice.

-

Administration Route: The tracer can be administered via intraperitoneal (IP) or intravenous (IV) injection.

-

Dosage: A typical dosage for a metabolic flux experiment would be in the range of 1-10 mg/kg body weight, dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).

-

Time Course: Blood samples are collected at various time points post-injection to track the appearance and disappearance of the tracer and its metabolites. Common time points include 2, 5, 10, 20, 40, and 60 minutes.[1]

Sample Collection and Preparation

-

Blood Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

-

Plasma Preparation: Plasma is separated by centrifugation at 4°C.

-

Protein Precipitation: For LC-MS analysis, proteins in the plasma must be removed. This is typically achieved by adding a cold organic solvent, such as methanol or acetonitrile (usually in a 3:1 or 4:1 ratio of solvent to plasma), followed by vortexing and centrifugation to pellet the precipitated proteins.[7][8] The supernatant containing the metabolites is then collected for analysis.

Analytical Methodology: LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful technique for separating and identifying the labeled metabolites.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for the separation of organic acids and their conjugates.

-

Mobile Phases: A gradient of two mobile phases is used for elution. Typically, mobile phase A is water with a small amount of an acid (e.g., 0.1% formic acid) to improve ionization, and mobile phase B is an organic solvent like acetonitrile or methanol, also with an acid.

-

Gradient: A gradient elution starts with a high percentage of mobile phase A, which gradually increases in the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for the detection of acidic compounds like HGA and its conjugates.

-

Detection: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. The high resolution and mass accuracy of a QTOF instrument allow for the confident identification of compounds based on their exact mass.

-

Isotopologue Extraction: The data is analyzed to specifically look for the M+6 isotopologues of HGA, HGA-sulfate, and HGA-glucuronide, which correspond to the incorporation of the six 13C atoms from the tracer.[1]

-

The following diagram provides a high-level overview of the experimental workflow.

Quantitative Data Summary

While detailed quantitative data from published studies are limited, the following table provides a conceptual representation of the expected findings from a time-course experiment tracking the relative abundance of HGA-13C6 and its metabolites in the plasma of Hgd-/- mice.

| Time Point (Minutes) | Relative Abundance of HGA-13C6 | Relative Abundance of HGA-Sulfate-13C6 | Relative Abundance of HGA-Glucuronide-13C6 |

| 2 | High | Low | Low |

| 5 | Decreasing | Increasing | Increasing |

| 10 | Decreasing | Peak | Increasing |

| 20 | Low | Decreasing | Peak |

| 40 | Very Low | Low | Decreasing |

| 60 | Near Baseline | Very Low | Low |

Note: This table is illustrative and the exact kinetics would depend on the specific experimental conditions. The data from Hughes et al. (2021) shows a clear M+6 peak for HGA-13C6 that decreases over time, while the M+6 peaks for HGA-sulfate and HGA-glucuronide appear and then decrease, confirming their formation from the labeled HGA.[1]

Conclusion

The use of Homogentisic acid-13C6 as a tracer in in vivo studies has been instrumental in uncovering the metabolic fate of HGA in the absence of a functional HGD enzyme. The primary biotransformation pathways are sulfation and glucuronidation, leading to the formation of HGA-sulfate and HGA-glucuronide, which are then excreted. This technical guide provides a comprehensive overview of the underlying metabolic pathways, a detailed experimental protocol, and a summary of the expected outcomes. This information is crucial for researchers and drug development professionals working on novel therapies for Alkaptonuria and other related metabolic disorders.

References

- 1. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Nitisinone in Tyrosine Pathway Disorders | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 6. LJMU Research Online [researchonline.ljmu.ac.uk]

- 7. ionsource.com [ionsource.com]

- 8. researchgate.net [researchgate.net]

Probing Tyrosine Metabolism: A Technical Guide to Homogentisic Acid-13C6 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Homogentisic acid-13C6 (HGA-13C6) in metabolic flux analysis, with a particular focus on its use in studying disorders of tyrosine metabolism, such as alkaptonuria. This document details the underlying principles, experimental methodologies, and data interpretation, offering a comprehensive resource for researchers in the field of metabolic diseases and drug development.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2][3] By tracking the flow of atoms from a labeled substrate through a metabolic network, MFA provides a detailed snapshot of cellular metabolism.[1][2][4] Stable isotope-labeled compounds, such as those enriched with Carbon-13 (13C), are frequently used as tracers in these studies.[3][5] The incorporation of these heavy isotopes into downstream metabolites can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4][6] This approach allows for the elucidation of pathway activity, the identification of metabolic bottlenecks, and the discovery of novel biotransformations, making it an invaluable tool in disease research and drug development.[1][5]

Homogentisic acid-13C6 (HGA-13C6) is a stable isotope-labeled form of homogentisic acid, a key intermediate in the catabolism of the amino acid tyrosine.[7] Its primary application in metabolic flux analysis has been in the study of alkaptonuria (AKU), a rare genetic disorder caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD).[7] This enzyme deficiency leads to the accumulation of HGA in the body, causing a range of clinical manifestations.[7] By introducing HGA-13C6 into a biological system, researchers can trace the metabolic fate of HGA and investigate the downstream consequences of its accumulation.[7]

Core Application: Investigating Alkaptonuria Pathophysiology

The primary application of HGA-13C6 has been in elucidating the metabolic perturbations in alkaptonuria. In a key study, HGA-13C6 was used as a tracer in a mouse model of AKU (Hgd−/− mice) to investigate the biotransformation of HGA in vivo.[7] This research has provided crucial insights into how the body processes the excess HGA that accumulates in this disease.

Tyrosine Metabolism and Alkaptonuria

The catabolism of tyrosine is a critical metabolic pathway that breaks down this amino acid into intermediates that can enter the citric acid cycle. A simplified diagram of this pathway, highlighting the enzymatic step affected in alkaptonuria, is presented below.

In individuals with alkaptonuria, the deficiency of the HGD enzyme leads to a blockage in this pathway, resulting in the accumulation of homogentisic acid.[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for researchers looking to apply HGA-13C6 in their own studies. The following sections outline a typical workflow for an in vivo metabolic flux experiment using this tracer.

Synthesis of Homogentisic Acid-13C6

While the synthesis of stable isotope-labeled compounds can be complex, enzymatic methods have been developed for the production of 13C-labeled metabolites.[8] For instance, 13C-labeled aromatic amino acids can be synthesized enzymatically from simpler, less expensive 13C-labeled precursors like pyruvate.[8] Although a specific protocol for the synthesis of HGA-13C6 is not detailed in the provided search results, it is likely produced through a multi-step chemical synthesis or a biocatalytic process using a 13C-labeled precursor.

In Vivo Metabolic Flux Experiment Workflow

The following diagram illustrates a general workflow for an in vivo metabolic flux experiment using HGA-13C6 in a mouse model of alkaptonuria.

Sample Preparation and LC-MS Analysis

-

Plasma Collection: Blood samples are collected from the animal model at various time points following the injection of HGA-13C6.[7] Plasma is then separated by centrifugation.

-

Metabolite Extraction: Metabolites are extracted from the plasma samples, typically using a protein precipitation method with a solvent like methanol or acetonitrile.

-

LC-MS Analysis: The extracted metabolites are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The LC system separates the different metabolites in the sample, and the MS detects and quantifies them based on their mass-to-charge ratio.

Data Presentation and Interpretation

A key aspect of metabolic flux analysis is the interpretation of the mass spectrometry data to determine the incorporation of the stable isotope label into downstream metabolites.

Isotopologue Extraction

The data from the LC-MS analysis is processed to extract the ion chromatograms for the native, unlabeled compound (M+0) and its 13C6-labeled counterpart (M+6).[7] The presence of a clear M+6 peak for a given metabolite confirms that it is derived from the administered HGA-13C6 tracer.[7]

Quantitative Analysis of HGA Biotransformation

In the study of Hgd−/− mice, the injection of HGA-13C6 led to the detection of 13C6-labeled forms of HGA-sulfate and HGA-glucuronide in the plasma.[7] This demonstrates that sulfation and glucuronidation are metabolic pathways for HGA in this animal model. The relative abundance of the M+0 and M+6 isotopologues over time can be used to calculate the rate of these biotransformations.

| Time Point (minutes) | HGA (M+6) Relative Abundance | HGA-Sulfate (M+6) Relative Abundance | HGA-Glucuronide (M+6) Relative Abundance |

| 2 | High | Detected | Detected |

| 5 | Decreasing | Increasing | Increasing |

| 10 | Decreasing | Peak | Peak |

| 20 | Low | Decreasing | Decreasing |

| 40 | Very Low | Low | Low |

| 60 | Near Baseline | Very Low | Very Low |

Note: This table is a representative summary based on the description in the source literature and is intended for illustrative purposes.[7] Actual quantitative data would be presented as absolute concentrations or peak areas.

Conclusion

Homogentisic acid-13C6 is a valuable tool for metabolic flux analysis, particularly in the investigation of alkaptonuria and other disorders of tyrosine metabolism. By enabling the tracing of HGA's metabolic fate, this stable isotope-labeled compound provides crucial insights into the pathophysiology of these conditions. The experimental workflows and data analysis techniques described in this guide offer a framework for researchers to utilize HGA-13C6 to further unravel the complexities of metabolic diseases and to aid in the development of novel therapeutic strategies.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 7. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Commercial Suppliers of High-Purity Homogentisic acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Homogentisic acid-13C6, a critical isotopically labeled internal standard for research, particularly in the study of alkaptonuria and tyrosine metabolism. This document details product specifications from various suppliers, outlines a general experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates relevant biochemical and experimental workflows.

Introduction to Homogentisic acid-13C6

Homogentisic acid (HGA) is an intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine.[1] The genetic disorder alkaptonuria, also known as "black urine disease," is characterized by a deficiency in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of HGA in the body.[2] This accumulation causes a variety of clinical manifestations, including ochronosis (a bluish-black pigmentation of connective tissues) and a severe, early-onset form of osteoarthritis.

Homogentisic acid-13C6 is a stable isotope-labeled version of HGA where the six carbon atoms of the phenyl ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of HGA in biological samples by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements.[3]

Commercial Supplier and Product Specifications

Several commercial suppliers offer high-purity Homogentisic acid-13C6. The following tables summarize the available quantitative data for easy comparison. Please note that for some suppliers, complete data was not publicly available and may require direct inquiry.

Table 1: General Product Information

| Supplier | Product Name | Catalog Number | CAS Number |

| BOC Sciences | Homogentisic Acid-[13C6] | BLP-005945 | 1216468-48-2 |

| Toronto Research Chemicals (TRC) | Homogentisic Acid-13C6 | H593402 | 1216468-48-2 |

| MedChemExpress | Homogentisic acid-13C6 | HY-113283S | 1216468-48-2 |

| Alfa Chemistry | Homogentisic acid (Ring 13C6) | ACM1216468482 | 1216468-48-2 |

Table 2: Physicochemical and Purity Data

| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment/Purity |

| BOC Sciences | C₂¹³C₆H₈O₄ | 174.10 | 98% by CP | 95% atom ¹³C |

| Toronto Research Chemicals (TRC) | C₂¹³C₆H₈O₄ | 174.10 | >98% (HPLC) | Not specified |

| MedChemExpress | Not specified | Not specified | Not specified | Not specified |

| Alfa Chemistry | ¹³C₆C₂H₈O₄ | 174.10 | 98%+ | Not specified |

Synthesis and Quality Control

The synthesis of 13C-labeled compounds like Homogentisic acid-13C6 typically involves multi-step chemical synthesis starting from commercially available 13C-labeled precursors.[4] Suppliers of high-purity chemical reagents generally operate under stringent quality management systems, such as ISO 9001, to ensure product quality and consistency.[5][6]

Quality control for isotopically labeled standards involves a suite of analytical techniques to confirm chemical identity, purity, and isotopic enrichment. These methods often include:

-

High-Performance Liquid Chromatography (HPLC) for determining chemical purity.

-

Mass Spectrometry (MS) to confirm the molecular weight and isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the chemical structure and the position of the isotopic labels.

Certificates of Analysis (CoA) are typically provided by the suppliers with each product batch, detailing the specific quality control results. Researchers are advised to always request and review the CoA for the specific lot they are using.

Experimental Protocols: Quantification of Homogentisic Acid in Biological Samples using LC-MS/MS

The primary application of Homogentisic acid-13C6 is as an internal standard for the accurate quantification of endogenous HGA in biological matrices such as urine and serum.[2] Below is a generalized experimental protocol based on published methodologies.

Objective: To determine the concentration of Homogentisic acid in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Homogentisic acid-13C6 as an internal standard.

Materials:

-

Biological sample (e.g., urine, serum)

-

Homogentisic acid-13C6 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer

Methodology:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Accurately weigh a known amount of Homogentisic acid and Homogentisic acid-13C6.

-

Dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

-

Store stock solutions at an appropriate temperature (e.g., -20°C).

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking known amounts of the Homogentisic acid stock solution into a blank biological matrix (e.g., control urine).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw biological samples, calibration standards, and QC samples.

-

To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the Homogentisic acid-13C6 internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., methanol or acetonitrile).

-

Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution program to separate HGA from other matrix components.

-

Flow Rate: A typical flow rate for a standard HPLC system.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for HGA.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Homogentisic acid and Homogentisic acid-13C6. For example, for HGA, the deprotonated molecule [M-H]⁻ would be the precursor ion.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte (HGA) and the internal standard (Homogentisic acid-13C6).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Tyrosine Metabolism Pathway

Homogentisic acid is a key intermediate in the catabolism of tyrosine. The following diagram illustrates this metabolic pathway. A deficiency in the enzyme Homogentisate 1,2-dioxygenase leads to the accumulation of Homogentisic acid, causing alkaptonuria.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of Homogentisic acid in biological samples using Homogentisic acid-13C6 as an internal standard.

Conclusion

High-purity Homogentisic acid-13C6 is an indispensable tool for researchers studying tyrosine metabolism and the pathophysiology of alkaptonuria. Several reputable commercial suppliers provide this stable isotope-labeled standard, enabling accurate and precise quantification of endogenous Homogentisic acid in complex biological matrices. The selection of a supplier should be based on a thorough review of their product specifications and quality documentation. The provided general LC-MS/MS protocol and workflows serve as a foundation for developing and validating robust analytical methods in the laboratory.

References

- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of [13C]- and [14C]-labeled phenolic humus and lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Natural Abundance Correction in Homogentisic Acid-13C6 Metabolic Tracer Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for correcting natural isotopic abundance in metabolic studies utilizing 13C6-labeled Homogentisic acid (HGA). Accurate correction is paramount for the precise quantification of metabolic fluxes and the reliable interpretation of tracer experiments, particularly in the research of metabolic disorders like Alkaptonuria (AKU).

Introduction to Homogentisic Acid and Isotope Tracing

Homogentisic acid (HGA) is a key intermediate in the catabolic pathway of the amino acids tyrosine and phenylalanine.[1][2] In the rare genetic disorder Alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD) leads to the accumulation of HGA in the body.[3][4] This accumulation causes the characteristic symptoms of ochronosis (darkening of connective tissues) and severe arthritis.[1][3]

Stable isotope tracers, such as Homogentisic acid-13C6 (HGA-13C6), are powerful tools for studying the dynamics of metabolic pathways in vivo.[5][6] By introducing a labeled compound, researchers can trace its fate and quantify the rates (fluxes) of biochemical reactions.[7] However, the interpretation of data from these experiments is complicated by the natural abundance of heavy isotopes.[5][8] This guide details the critical process of correcting for this natural abundance to ensure data accuracy.

The Principle of Natural Isotopic Abundance

Naturally occurring elements consist of a mixture of stable isotopes. For instance, carbon is predominantly 12C, but a small fraction exists as 13C.[8] When analyzing a molecule with mass spectrometry, these naturally present heavy isotopes contribute to the mass isotopomer distribution (MID), creating signals (e.g., M+1, M+2) that can be mistaken for incorporation of the experimental tracer.[9]

A distinction must be made between isotopes introduced experimentally via a tracer and those naturally present from the start.[5] Failure to correct for this can lead to an overestimation of tracer incorporation and inaccurate metabolic flux calculations.[10]

Quantitative Data: Natural Abundance of Key Isotopes

The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules.

| Element | Isotope | Natural Abundance (%) |

| Carbon | 12C | 98.93 |

| 13C | 1.07 | |

| Hydrogen | 1H | 99.9885 |

| 2H | 0.0115 | |

| Oxygen | 16O | 99.757 |

| 17O | 0.038 | |

| 18O | 0.205 | |

| Nitrogen | 14N | 99.632 |

| 15N | 0.368 | |

| Data sourced from Midani et al., 2017, as cited in[8] |

The Challenge in HGA-13C6 Studies

Homogentisic acid has the molecular formula C8H8O4.[11] An unlabeled HGA molecule will still produce a pattern of mass isotopomers in a mass spectrometer due to the natural abundance of 13C, 17O, and 18O. For example, the M+1 peak will primarily result from molecules containing one 13C atom or one 17O atom. The M+2 peak can result from molecules with two 13C atoms, one 18O atom, or other combinations.

When HGA-13C6 is introduced, the goal is to measure the M+6 peak, which represents the fully labeled tracer. However, the measured intensities of all isotopologues (M+0 to M+6) are a combination of the labeled tracer's distribution and the natural abundance distribution of both the labeled and unlabeled HGA pools.

Tyrosine Catabolism Pathway

The diagram below illustrates the metabolic pathway for tyrosine degradation, highlighting the point of disruption in Alkaptonuria.

Methodologies for Natural Abundance Correction

The correction process mathematically deconvolutes the measured mass isotopomer distribution (MID) to determine the true fractional enrichment from the isotopic tracer.[5][9]

The Correction Matrix Method

A common and robust method involves the use of a correction matrix.[8][10] This approach relates the measured MID to the corrected (true) MID through a linear equation:

Mmeasured = C × Mcorrected

Where:

-

Mmeasured is the vector of measured fractional abundances of each mass isotopomer.

-

C is the correction matrix, which accounts for the probability of each isotopomer naturally occurring.

-

Mcorrected is the vector of the true fractional abundances resulting solely from the tracer.

The correction matrix is constructed based on the elemental composition of the molecule (e.g., C8H8O4 for HGA) and the known natural abundances of its constituent isotopes.[10] Once the matrix is built, the equation can be solved for Mcorrected, often using non-negative least squares algorithms to handle potential measurement noise.[10][12]

Iterative Correction Methods

Iterative algorithms provide an alternative approach. These methods sequentially correct each isotopologue's intensity, starting with the monoisotopic peak (M+0).[12] The corrected intensity of a lower mass isotopologue is used to calculate the natural abundance contribution to the next higher mass isotopologue, which is then subtracted.[12]

Experimental and Analytical Workflow

A typical metabolic flux experiment using HGA-13C6 involves several key stages, from administration of the tracer to the final data analysis.

Detailed Experimental Protocol

The following table outlines a generalized protocol for a metabolic flux experiment using HGA-13C6 in a mouse model, based on methodologies described in the literature.[6]

| Step | Procedure | Details and Considerations |

| 1. Tracer Administration | Intravenous or intraperitoneal injection of HGA-13C6. | The dosage and administration route depend on the specific research question and animal model. A typical experiment might involve injecting the tracer and collecting samples at various time points (e.g., 10, 20, 30 minutes post-injection).[6] |

| 2. Sample Collection | Collect blood (for plasma) or urine. | Samples should be immediately processed or flash-frozen in liquid nitrogen to quench metabolic activity and preserve metabolite integrity. |

| 3. Metabolite Extraction | Protein precipitation and extraction from plasma or urine. | A common method involves adding a cold solvent mixture (e.g., methanol/acetonitrile/water) to the sample, vortexing, and centrifuging to pellet proteins and debris. The supernatant containing the metabolites is then collected. |

| 4. Sample Preparation | Dry the supernatant and reconstitute. | Samples are typically dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for LC-MS analysis. |

| 5. LC-MS/MS Analysis | Analyze samples using Liquid Chromatography-Mass Spectrometry. | Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) and intensity of all HGA isotopologues. |

| 6. Data Processing | Extract ion chromatograms and integrate peak areas. | Software is used to identify the peaks corresponding to each HGA isotopologue (M+0 to M+6) and calculate their respective areas, which represent the measured MID. |

| 7. Correction & Analysis | Apply natural abundance correction algorithms. | Use software tools (e.g., AccuCor2, IsoCor) or custom scripts to apply the correction matrix or iterative methods to the raw MID data.[10] The resulting corrected MID is used for downstream metabolic flux analysis. |

Data Presentation and Interpretation: An Example

To illustrate the process, consider the following hypothetical data for HGA (C8H8O4).

Theoretical vs. Measured MID

The first table shows the theoretical MID of unlabeled HGA, calculated based solely on the natural abundance of its constituent isotopes. The second table presents a hypothetical measured MID from a tracer experiment and the final corrected distribution.

Table 1: Theoretical MID of Unlabeled HGA (C8H8O4)

| Mass Isotopomer | Theoretical Fractional Abundance (%) | Primary Contributing Isotopes |

|---|---|---|

| M+0 | 90.73 | 12C81H816O4 |

| M+1 | 8.60 | One 13C |

| M+2 | 1.20 | Two 13C or one 18O |

| M+3 | 0.08 | Three 13C or one 13C and one 18O |

| M+4 | <0.01 | - |

| M+5 | <0.01 | - |

| M+6 | <0.01 | - |

Note: These are simplified calculations for illustrative purposes.

Table 2: Example of Raw vs. Corrected MID in an HGA-13C6 Experiment

| Mass Isotopomer | Measured Abundance (%) | Corrected Abundance (%) | Interpretation of Corrected Data |

|---|---|---|---|

| M+0 | 54.44 | 60.0 | Represents the fraction of the HGA pool that is unlabeled. |

| M+1 | 5.17 | 0.0 | After correction, all M+1 signal was attributed to natural abundance. |

| M+2 | 0.72 | 0.0 | After correction, all M+2 signal was attributed to natural abundance. |

| M+3 | 0.04 | 0.0 | - |

| M+4 | 0.02 | 0.0 | - |

| M+5 | 0.01 | 0.0 | - |

| M+6 | 39.60 | 40.0 | Represents the true fraction of the HGA pool derived from the HGA-13C6 tracer. |

| Total | 100.0 | 100.0 | |

As the example demonstrates, a significant portion of the measured signal for lower mass isotopomers is due to natural abundance. The correction reveals that in this hypothetical case, 40% of the HGA pool has been enriched by the tracer.

Conclusion

Natural abundance correction is a non-negotiable step in quantitative metabolomics using stable isotope tracers like Homogentisic acid-13C6. It is the foundation upon which accurate measurements of metabolic flux and reliable biological interpretations are built. By employing rigorous correction methodologies, researchers can confidently distinguish between naturally occurring isotopes and experimentally introduced labels, unlocking the full potential of stable isotope tracing in elucidating complex metabolic networks and understanding disease pathophysiology.

References

- 1. primescholars.com [primescholars.com]

- 2. Homogentisic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Homogentisic Acid | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. moseleybioinformaticslab.org [moseleybioinformaticslab.org]

Safeguarding the Integrity of Homogentisic acid-13C6: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of Homogentisic acid-13C6 solutions, a critical isotopically labeled compound for research in alkaptonuria and other metabolic disorders. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results through proper handling and storage of this key analytical standard.

Homogentisic acid-13C6, as a stable isotope-labeled internal standard, is instrumental in the accurate quantification of homogentisic acid in biological matrices.[1] Its stability is paramount for the precision of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] While the stability of a stable isotope-labeled compound is expected to be comparable to its unlabeled counterpart, this guide consolidates available data and provides best-practice protocols for maintaining its chemical integrity.

Recommended Storage Conditions

Proper storage is the first line of defense against the degradation of Homogentisic acid-13C6. The following table summarizes the recommended storage conditions for both the solid form and prepared solutions based on available data for the unlabeled analogue.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Neat) | -20°C | ≥ 4 years[4] | Store in original, tightly sealed containers. Protect from moisture. |

| Freezer | Not specified[5] | General recommendation for long-term storage. | |

| Stock Solutions | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials to protect from light.[6] |

| -20°C | 1 month[1] | Suitable for shorter-term storage. | |

| Working Solutions | Prepared Fresh | Day of analysis | Recommended to ensure accuracy.[6] |

| 2-8°C | ≤ 16 days[6] | If short-term storage is necessary. |

Stability of Homogentisic Acid Solutions

The stability of Homogentisic acid is influenced by several factors, including temperature, pH, and light exposure. The following table presents a summary of stability data for unlabeled homogentisic acid, which is expected to be directly applicable to Homogentisic acid-13C6.

| Matrix | Temperature | Light Condition | Duration | Stability (% Remaining) | Observations |

| Dried Urine | 37°C | Protected from light | 28 days | Poor | Visible darkening of the sample, suggesting oxidation and polymerization.[7] |

| Dried Urine | 20°C | Protected from light | 28 days | Poor[7] | --- |

| Dried Urine | 20°C | Daylight | 28 days | Poor[7] | --- |

| Dried Urine | 4°C | Protected from light | 28 days | Stable[7] | Most stable condition for dried samples. |

| Aqueous Solution (pH 8.0) | Room Temperature | Not specified | 24 hours | Unstable | Solution turned dark brown due to oxidation.[8] |

| Aqueous Solution (pH 6.0-7.0) | Room Temperature | Not specified | 24 hours | Stable | No color change observed.[8] |

Experimental Protocols

A validated, stability-indicating analytical method is crucial for assessing the stability of Homogentisic acid-13C6 solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

Protocol: Stability-Indicating HPLC Method for Homogentisic Acid-13C6

1. Objective: To quantify the concentration of Homogentisic acid-13C6 and resolve it from potential degradation products over time under various stress conditions.

2. Materials and Reagents:

-

Homogentisic acid-13C6 reference standard

-

HPLC grade acetonitrile and/or methanol

-

HPLC grade water

-

Formic acid or acetic acid (for mobile phase acidification)

-

Volumetric flasks, pipettes, and autosampler vials (amber recommended)

3. Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

4. Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient tailored to separate the parent compound from any degradation products. An example could be starting with 5% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 296 nm (λmax for Homogentisic acid)[4]

-

Injection Volume: 10 µL

5. Standard and Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve Homogentisic acid-13C6 in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase or a relevant matrix to create a calibration curve.

-

Stability Samples: Prepare solutions of Homogentisic acid-13C6 at a known concentration in the desired solvent and matrix. Aliquot into vials for each time point and storage condition.

6. Stability Study Procedure:

-

Expose the stability samples to the desired stress conditions (e.g., elevated temperature, different pH buffers, light exposure according to ICH Q1B guidelines[9]).

-

At each specified time point, retrieve a sample from each condition.

-

Analyze the samples by HPLC, along with freshly prepared standards for the calibration curve.

-

Calculate the percentage of Homogentisic acid-13C6 remaining relative to the initial concentration (time zero).

-

Monitor for the appearance of new peaks, which may indicate degradation products. The DAD can be used to assess peak purity.

Visualizing Key Processes and Relationships

To further elucidate the context and procedures related to Homogentisic acid-13C6, the following diagrams have been generated.

Conclusion

The stability of Homogentisic acid-13C6 solutions is critical for their effective use as internal standards in quantitative bioanalysis. This guide underscores the importance of low-temperature storage (-20°C to -80°C), protection from light, and maintenance of a neutral to acidic pH to prevent degradation. By adhering to the recommended storage conditions and employing validated analytical methods for stability monitoring, researchers can ensure the accuracy and reliability of their data in the study of alkaptonuria and related metabolic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quick Diagnosis of Alkaptonuria by Homogentisic Acid Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Color and chemical stability of a variety of anthocyanins and ascorbic acid in solution and powder forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Detection of homogentisic acid by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Application of Homogentisic Acid-13C6 for Investigating Ochronosis Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkaptonuria (AKU) is a rare, autosomal recessive disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD).[1] This enzymatic defect leads to the accumulation of homogentisic acid (HGA), an intermediate in the metabolism of tyrosine and phenylalanine.[1] Over time, HGA oxidizes and polymerizes into a dark, melanin-like pigment that deposits in connective tissues, a process known as ochronosis.[1] This pigment accumulation is the primary driver of the severe clinical manifestations of AKU, including debilitating osteoarthropathy, cardiovascular complications, and kidney stones.

To unravel the intricate mechanisms of ochronosis pathogenesis and to evaluate potential therapeutic interventions, stable isotope-labeled tracers are invaluable tools. Homogentisic acid-13C6 (HGA-13C6), a non-radioactive, stable isotope-labeled version of HGA, serves as a powerful probe to trace the metabolic fate of HGA in vivo and in vitro. This technical guide provides a comprehensive overview of the application of HGA-13C6 in ochronosis research, detailing experimental protocols, data presentation, and the visualization of relevant biological pathways.

Synthesis and Availability of Homogentisic Acid-13C6

While detailed, step-by-step synthesis protocols for Homogentisic acid-13C6 are not widely published due to their specialized nature, the compound is commercially available from various suppliers of stable isotope-labeled compounds. The synthesis generally involves incorporating six 13C atoms into the benzene ring of the homogentisic acid molecule, starting from a 13C-labeled precursor such as [13C6]-phenol.[2] Researchers can procure HGA-13C6 with high isotopic purity (typically >95% atom 13C) for use in metabolic studies.[3]

Experimental Protocols

Animal Models

Genetically engineered mouse models that recapitulate the key features of human AKU are essential for in vivo studies. The Hgd knockout (Hgd−/−) mouse is a widely used model that exhibits elevated plasma and urine HGA levels and develops ochronosis.[1]

In Vivo Metabolic Flux Analysis using HGA-13C6

This section outlines a typical experimental workflow for an in vivo metabolic flux study in an AKU mouse model.

3.2.1 Preparation and Administration of HGA-13C6

-

Preparation of Dosing Solution: Prepare a sterile solution of HGA-13C6 in a physiologically compatible vehicle, such as sterile saline (0.9% NaCl). A typical concentration used is approximately 1.96 mg/mL.[4]

-

Dosage Calculation: The injection volume should be adjusted for each mouse to achieve a target final blood concentration. For example, to achieve a final blood concentration of approximately 1 mmol/L, the calculation can be based on an assumed total blood volume of 75 mL/kg body weight.[4]

-

Administration: Administer the HGA-13C6 solution via intravenous (IV) tail vein injection. For kinetic studies, a bolus injection is typically performed over a short period (e.g., a few seconds).[5]

3.2.2 Sample Collection

-

Blood Collection: Collect serial blood samples from the tail vein at specified time points post-injection (e.g., 2, 5, 10, 20, 40, and 60 minutes).[4] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).[5] Immediately after collection, centrifuge the blood at 3,500 x g for 15 minutes at 4°C to separate the plasma.[5] Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[5]

-

Urine Collection: House mice in metabolic cages for 24-hour urine collection. Alternatively, urine can be collected by gently massaging the lower abdomen.[6] Centrifuge the collected urine to remove debris, then snap-freeze and store at -80°C.

-

Tissue Harvesting: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., cartilage, liver, kidney). To minimize post-mortem metabolic changes, it is crucial to rapidly freeze the tissues. Use pre-cooled instruments and immediately freeze-clamp the tissue in liquid nitrogen.[7] Store the frozen tissues at -80°C.

Metabolite Extraction

3.3.1 Plasma and Urine

-

Protein Precipitation: Thaw plasma or urine samples on ice. Add a cold organic solvent mixture, such as methanol:acetonitrile (1:1 v/v) or 80% methanol, to precipitate proteins. A common ratio is 4 parts solvent to 1 part sample.

-